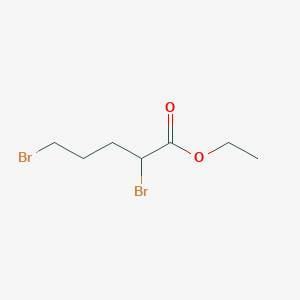

Ethyl 2,5-dibromopentanoate

概要

説明

Ethyl 2,5-dibromopentanoate is an organic compound with the molecular formula C7H12Br2O2. It is a derivative of pentanoic acid, where two bromine atoms are substituted at the 2nd and 5th positions, and the carboxylic acid group is esterified with ethanol. This compound is known for its use in various chemical reactions and its applications in scientific research.

準備方法

Synthetic Routes and Reaction Conditions: Ethyl 2,5-dibromopentanoate can be synthesized through a multi-step process. One common method involves the bromination of pentanoic acid derivatives. The process typically includes the following steps:

Bromination: Pentanoic acid is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) to introduce bromine atoms at the desired positions.

Esterification: The brominated product is then esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.

化学反応の分析

Nucleophilic Substitution Reactions

The bromine atoms at C-2 and C-5 are highly reactive toward nucleophiles, enabling the synthesis of substituted pentanoate derivatives.

-

Reaction with Amides

Under solid-liquid phase transfer catalysis (PTC) conditions (e.g., K₂CO₃/TEBACl in CH₃CN), ethyl 2,5-dibromopentanoate reacts with trichloroacetamide to form N-trichloroacetylpyrrolidine-2-carboxylate via a tandem substitution-cyclization pathway . Similar reactions with primary/secondary amines yield pyrrolidine or piperidine derivatives. -

Thiolation

Treatment with thiols (RSH) in basic media replaces bromine with thioether groups. For example, reaction with benzyl mercaptan produces ethyl 2,5-bis(benzylthio)pentanoate .

Cyclization Reactions

The compound’s dibromo structure facilitates intramolecular cyclization, forming five-membered heterocycles.

Lactonization

Under basic aqueous conditions (e.g., NaHCO₃), this compound undergoes dehydrobromination and lactonization to yield γ-butyrolactone derivatives .

| Starting Material | Reagent/Conditions | Product | Yield (%) | Reaction Time |

|---|---|---|---|---|

| This compound | Br₂ (1.05 equiv), PTC | Ethyl bromolactonate | 72 | 1 h |

Heterocycle Formation

Reaction with nitrogen nucleophiles (e.g., NaN₃) generates tetrazole derivatives, while treatment with thiourea produces thiazolidinones .

Elimination Reactions

Dehydrohalogenation using strong bases (e.g., DBU) eliminates HBr, forming α,β-unsaturated esters:

Ester Hydrolysis and Functionalization

The ethyl ester group can be hydrolyzed to a carboxylic acid or transesterified:

-

Hydrolysis : Treatment with NaOH/H₂O yields 2,5-dibromopentanoic acid.

-

Transesterification : In ethanol/H₂SO₄, the ethyl ester converts to methyl or benzyl esters .

Halogen Exchange

Bromine atoms can be replaced with other halogens:

科学的研究の応用

Chemical Synthesis

Ethyl 2,5-dibromopentanoate serves as an important intermediate in organic synthesis. It can participate in various reactions, including halolactonization and transesterification processes.

Table 1: Reaction Pathways Involving this compound

Pharmaceutical Applications

This compound has been explored for its role in drug development, particularly in the synthesis of bioactive compounds.

Case Study: Anticancer Agents

Research indicates that derivatives of dibromopentanoic acids have shown potential as anticancer agents. For instance, compounds synthesized from this compound have been tested for their efficacy against various cancer cell lines.

- Study Findings : In vitro studies demonstrated that certain derivatives exhibited significant cytotoxicity against breast cancer cells, suggesting a pathway for developing new anticancer drugs .

Cosmetic Formulations

The compound is also notable in the cosmetic industry due to its properties that enhance product stability and performance.

Applications in Cosmetics

This compound is utilized in formulations as a stabilizer and emulsifier. Its ability to improve the texture and shelf-life of cosmetic products makes it valuable for manufacturers.

Table 2: Properties of this compound in Cosmetic Applications

作用機序

The mechanism of action of ethyl 2,5-dibromopentanoate involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, making the compound susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce different functional groups into the molecule. The ester group can also participate in hydrolysis reactions under acidic or basic conditions, leading to the formation of the corresponding carboxylic acid.

類似化合物との比較

Ethyl 2,5-dibromopentanoate can be compared with other halogenated esters such as:

Ethyl 2-bromopentanoate: This compound has only one bromine atom, making it less reactive in nucleophilic substitution reactions compared to this compound.

Ethyl 2,3-dibromopentanoate: The bromine atoms are positioned differently, leading to variations in reactivity and the types of products formed in chemical reactions.

Ethyl 3,5-dibromopentanoate: Similar to this compound but with bromine atoms at the 3rd and 5th positions, affecting its chemical behavior and applications.

This compound is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable compound in synthetic organic chemistry and various research applications.

生物活性

Ethyl 2,5-dibromopentanoate is an organic compound with the molecular formula C7H12Br2O2, derived from pentanoic acid. It features two bromine atoms at the 2nd and 5th positions of the pentanoic chain and is esterified with ethanol. This compound has garnered attention in various fields, particularly in organic synthesis and biological research, due to its unique reactivity and potential applications.

Chemical Structure:

- Molecular Formula: C7H12Br2O2

- Molecular Weight: 279.98 g/mol

- Structure: this compound consists of a five-carbon chain (pentanoate) with two bromine substituents.

Synthesis:

this compound can be synthesized through a multi-step process:

- Bromination of Pentanoic Acid: Bromine (Br2) is used in the presence of a catalyst such as iron to introduce bromine at the desired positions.

- Esterification: The brominated product is then reacted with ethanol under acidic conditions, typically using sulfuric acid as a catalyst.

Biological Activity

The biological activity of this compound is primarily linked to its reactivity as a halogenated compound. The presence of bromine atoms enhances its potential for various biological interactions.

The compound's mechanism of action involves:

- Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols, facilitating further chemical transformations.

- Enzyme Interaction: this compound can serve as a substrate in enzyme-catalyzed reactions, particularly those involving halogenated compounds.

Case Studies and Research Findings

- Enzyme-Catalyzed Reactions:

-

Pharmaceutical Applications:

- This compound has potential as a precursor in synthesizing pharmaceutical compounds. Its reactivity allows for the introduction of various functional groups that are crucial in drug development.

- Toxicological Studies:

Comparative Analysis

To better understand the biological activity of this compound, it can be compared with similar compounds:

| Compound | Molecular Formula | Key Features | Biological Activity |

|---|---|---|---|

| Ethyl 2-bromopentanoate | C6H11BrO2 | Single bromine atom | Lower reactivity in nucleophilic substitution |

| Ethyl 3-bromobutanoate | C6H11BrO2 | Bromine at position 3 | Moderate reactivity; used in synthetic pathways |

| Ethyl 4-bromobutanoate | C6H11BrO2 | Bromine at position 4 | Similar applications but less studied |

特性

IUPAC Name |

ethyl 2,5-dibromopentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12Br2O2/c1-2-11-7(10)6(9)4-3-5-8/h6H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMJLPXIWIIDKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(CCCBr)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50452292 | |

| Record name | Ethyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

287.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

29823-16-3 | |

| Record name | Ethyl 2,5-dibromopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50452292 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。